![molecular formula C15H23N3O3S B5521548 6-hydroxy-5-isobutyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5521548.png)
6-hydroxy-5-isobutyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrimidinone derivatives often involves the condensation of α,β-unsaturated ketones with cyanothioacetamide, followed by various cyclization and methylation steps. A similar approach may be applicable to the synthesis of the compound , employing specific substrates and conditions tailored to introduce the isobutyl and piperidinyl groups appropriately (Hossan et al., 2012).
Scientific Research Applications
Synthesis and Potential Antiviral Applications
Research on pyrimidinone derivatives, including compounds structurally similar to 6-hydroxy-5-isobutyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone, has revealed their synthesis for potential antiviral applications. Eger, Kluender, and Schmidt (1994) investigated the synthesis of pyrimidinone derivatives showing significant antiviral effects, highlighting the compound's potential in developing new antiviral drugs (Eger, Kluender, & Schmidt, 1994).
Antimicrobial Activity
A series of pyrimidinone and oxazinone derivatives synthesized using citrazinic acid as a starting material exhibited good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This research by Hossan et al. (2012) underscores the compound's utility in creating effective antimicrobial agents (Hossan et al., 2012).
Antiparkinsonian and Analgesic Activities
Amr, Maigali, and Abdulla (2008) demonstrated that thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives prepared from pyridine precursors exhibit promising analgesic and antiparkinsonian activities, suggesting the potential therapeutic applications of these compounds in treating Parkinson's disease and managing pain (Amr, Maigali, & Abdulla, 2008).
Human Serum Protein Binding
Research into ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives by Tiwari et al. (2018) focused on their antimicrobial analysis, enzyme assay, and toxicity study, indicating these compounds' potential for further development as oral drug candidates due to their good oral drug-like properties and non-cytotoxic nature (Tiwari et al., 2018).
Metabolism and Pharmacokinetics
Sharma et al. (2012) explored the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, providing insight into the compound's elimination processes, which could be crucial for developing related therapeutic agents (Sharma et al., 2012).
properties
IUPAC Name |
4-hydroxy-5-(2-methylpropyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-10(2)8-11-13(20)16-15(17-14(11)21)22-9-12(19)18-6-4-3-5-7-18/h10H,3-9H2,1-2H3,(H2,16,17,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOGBVNDTWVGHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(N=C(NC1=O)SCC(=O)N2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.